

# The Mechanism of Disperse Blue 60 in Polyester Dyeing: A Technical Guide

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## Compound of Interest

Compound Name: Disperse Blue 60

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This in-depth technical guide explores the core mechanism of action of C.I. **Disperse Blue 60**, an anthraquinone-based dye, in the context of polyester dyeing. It provides a detailed overview of the dyeing process, key influencing parameters, and standardized experimental protocols for performance evaluation.

## Introduction to Disperse Dyes and Polyester Fiber

Polyester, a synthetic polymer, is characterized by its hydrophobic nature and highly crystalline structure. These properties make it impervious to water-soluble dyes. Disperse dyes, being non-ionic and sparingly soluble in water, are the primary class of dyes used for coloring polyester fibers. The dyeing process is not a chemical reaction but rather a physical phenomenon where the dye molecules migrate from the aqueous dispersion into the amorphous regions of the polyester fibers, forming a solid solution. **Disperse Blue 60** is a high-energy disperse dye known for its brilliant turquoise shade, excellent lightfastness, and sublimation fastness, making it suitable for applications requiring high durability, such as sportswear and automotive textiles.<sup>[1]</sup>

## The Dyeing Mechanism of Disperse Blue 60 on Polyester

The dyeing of polyester with **Disperse Blue 60** is a complex process governed by the principles of kinetics and thermodynamics. The mechanism can be broken down into several key stages:

- **Dispersion of the Dye:** **Disperse Blue 60**, in its solid form, is finely ground into particles of 0.5 to 1 micron and is dispersed in the dyebath with the aid of dispersing agents. These agents prevent the aggregation of dye particles and ensure a stable and uniform dispersion.
- **Adsorption onto the Fiber Surface:** The dispersed dye particles and a small number of dissolved dye molecules in the aqueous phase move towards the surface of the polyester fiber.
- **Diffusion into the Polyester Fiber:** This is the rate-determining step in the dyeing process. For the dye molecules to penetrate the compact structure of the polyester, the fiber's glass transition temperature ( $T_g$ ) must be overcome. This is typically achieved through one of the following methods:
  - **High-Temperature Dyeing:** This is the most common method for **Disperse Blue 60**. The dyeing is carried out under pressure in a closed vessel at temperatures between 120°C and 135°C.<sup>[2]</sup> At these temperatures, the amorphous regions of the polyester polymer chains become more mobile, creating temporary pores that allow the dye molecules to diffuse into the fiber.
  - **Carrier Dyeing:** In this method, a "carrier" chemical is added to the dyebath, which allows dyeing to occur at or near the boiling point of water (around 100°C). The carrier swells the polyester fibers, effectively lowering their glass transition temperature and facilitating dye penetration.<sup>[1]</sup> However, due to environmental concerns, this method is becoming less common.
  - **Thermosol Dyeing:** This continuous method involves padding the fabric with a dye dispersion and then passing it through a high-temperature chamber (180°C - 220°C) for a short period (e.g., 90 seconds).<sup>[3]</sup> The high heat causes the dye to sublime and diffuse into the polyester fibers.
- **Fixation within the Fiber:** Once inside the amorphous regions of the polyester, the **Disperse Blue 60** molecules are held in place by non-ionic forces, primarily van der Waals forces and

hydrogen bonds. As the fiber cools, the polymer chains return to a more rigid state, physically entrapping the dye molecules within the fiber structure. This results in a stable and colorfast dyeing.

The dyeing process is influenced by several key parameters:

- **Temperature:** As a high-energy disperse dye, the rate of dyeing and the final exhaustion of **Disperse Blue 60** are highly dependent on temperature. Higher temperatures increase the kinetic energy of the dye molecules and the segmental mobility of the polymer chains, leading to a higher rate of diffusion and greater dye uptake.
- **pH:** The dyebath for disperse dyeing of polyester is typically maintained at an acidic pH of 4.5 to 5.5. This is to ensure the stability of the disperse dye and to prevent the hydrolysis of the polyester fiber, which can occur under alkaline conditions at high temperatures.
- **Time:** The duration of the dyeing process at the target temperature is crucial for achieving a level dyeing and the desired shade depth. Longer times allow for greater diffusion and migration of the dye molecules within the fibers.

## Quantitative Data on Dyeing Performance

The performance of **Disperse Blue 60** in polyester dyeing is evaluated based on its exhaustion, fixation, and colorfastness properties.

### Dyeing Performance

Parameter	Typical Value/Rating	Conditions
Exhaustion	High (>90%)	High-temperature exhaust dyeing (130°C)
Fixation	High	Dependent on post-dyeing reduction clearing
Diffusibility	Grade 4-5 (Excellent)	Indicates good leveling properties[1]

Note: Specific exhaustion and fixation values can vary depending on the dyeing parameters (temperature, time, liquor ratio, auxiliaries) and the specific polyester substrate.

## Colorfastness Properties

Fastness Test	ISO Standard	AATCC Standard	Rating
Light Fastness	ISO 105-B02	AATCC 16.3	7
Washing Fastness (Staining)	ISO 105-C06	-	5
Washing Fastness (Fading)	ISO 105-C06	-	4-5
Perspiration Fastness (Staining)	ISO 105-E04	-	5
Perspiration Fastness (Fading)	ISO 105-E04	-	5
Rubbing Fastness (Dry)	ISO 105-X12	-	4-5
Rubbing Fastness (Wet)	ISO 105-X12	-	4-5
Sublimation Fastness	ISO 105-P01	-	5

Source: Adapted from World Dye Variety, 2012. Ratings are on a scale of 1 to 5 for most tests, with 5 being the best. Lightfastness is rated on a scale of 1 to 8, with 8 being the best.

## Experimental Protocols

### High-Temperature Exhaust Dyeing of Polyester with Disperse Blue 60

This protocol describes a typical laboratory procedure for dyeing polyester fabric.

#### 4.1.1. Materials and Equipment

- Polyester fabric (scoured and bleached)
- C.I. Disperse Blue 60

- Dispersing agent
- Acetic acid (to adjust pH)
- High-temperature, high-pressure laboratory dyeing machine
- Spectrophotometer

#### 4.1.2. Procedure

- Dye Dispersion Preparation: Prepare a stock dispersion of **Disperse Blue 60** by pasting the required amount of dye with an equal amount of dispersing agent and a small amount of cold water. Gradually add warm water (40-50°C) to form a stable dispersion.
- Dye Bath Preparation: Set the liquor ratio (e.g., 10:1). Fill the dyeing vessel with the required volume of water. Add a dispersing agent and adjust the pH of the bath to 4.5-5.5 with acetic acid.
- Dyeing Cycle:
  - Introduce the polyester fabric into the dyebath at 60°C and run for 10 minutes to ensure even wetting.
  - Add the prepared dye dispersion to the bath.
  - Raise the temperature from 60°C to 130°C at a rate of 1.5-2.0°C per minute.
  - Hold the temperature at 130°C for 45-60 minutes.
  - Cool the dyebath to 70-80°C at a rate of 2°C per minute.
  - Drain the dyebath.
- Reduction Clearing (after-treatment):
  - Prepare a fresh bath at 50°C.
  - Add sodium hydroxide (2 g/L) and sodium hydrosulfite (2-3 g/L).

- Raise the temperature to 70-80°C and treat the fabric for 15-20 minutes to remove unfixed surface dye.
- Drain the bath and rinse the fabric thoroughly with hot and then cold water.
- Drying: Dry the dyed fabric in an oven or air.

## Determination of Dye Exhaustion

The percentage of dye exhaustion (E%) can be determined spectrophotometrically.

- Calibration Curve: Prepare a series of standard solutions of known concentrations of **Disperse Blue 60** in a suitable solvent (e.g., acetone) and measure their absorbance at the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ). Plot a calibration curve of absorbance versus concentration.
- Dye Bath Analysis: Before and after the dyeing process, take an aliquot of the dyebath, dilute it to a known volume, and measure its absorbance.
- Calculation: Calculate the initial ( $C_{\text{initial}}$ ) and final ( $C_{\text{final}}$ ) concentrations of the dye in the dyebath using the calibration curve. The exhaustion percentage is calculated as follows:

$$E(\%) = [(C_{\text{initial}} - C_{\text{final}}) / C_{\text{initial}}] * 100$$

## Colorfastness Testing Protocols

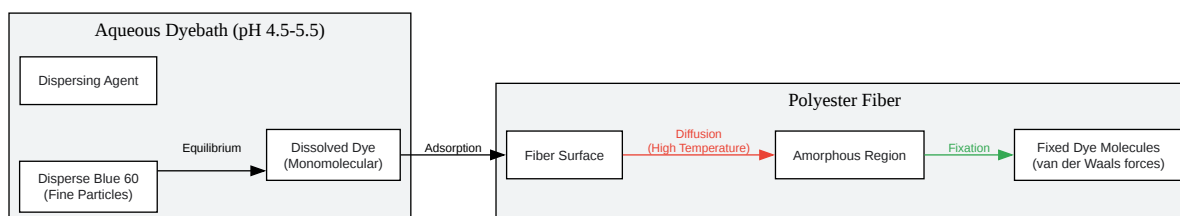
4.3.1. Washing Fastness (ISO 105-C06) This test assesses the resistance of the color to domestic and commercial laundering. A composite specimen, consisting of the dyed polyester fabric in contact with a multi-fiber adjacent fabric, is subjected to mechanical agitation in a soap or soap-soda solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabric are evaluated using the grey scales.[\[4\]](#)  
[\[5\]](#)[\[6\]](#)

4.3.2. Light Fastness (AATCC 16.3) This method evaluates the resistance of the color to the fading action of light. The dyed fabric specimen is exposed to a xenon-arc light source, which simulates natural sunlight, under controlled conditions of temperature and humidity. The change in color is assessed by comparing the exposed specimen with an unexposed sample of

the same fabric, often using the AATCC Gray Scale for Color Change or by comparison with standard blue wool fabrics with known lightfastness.[7][8][9]

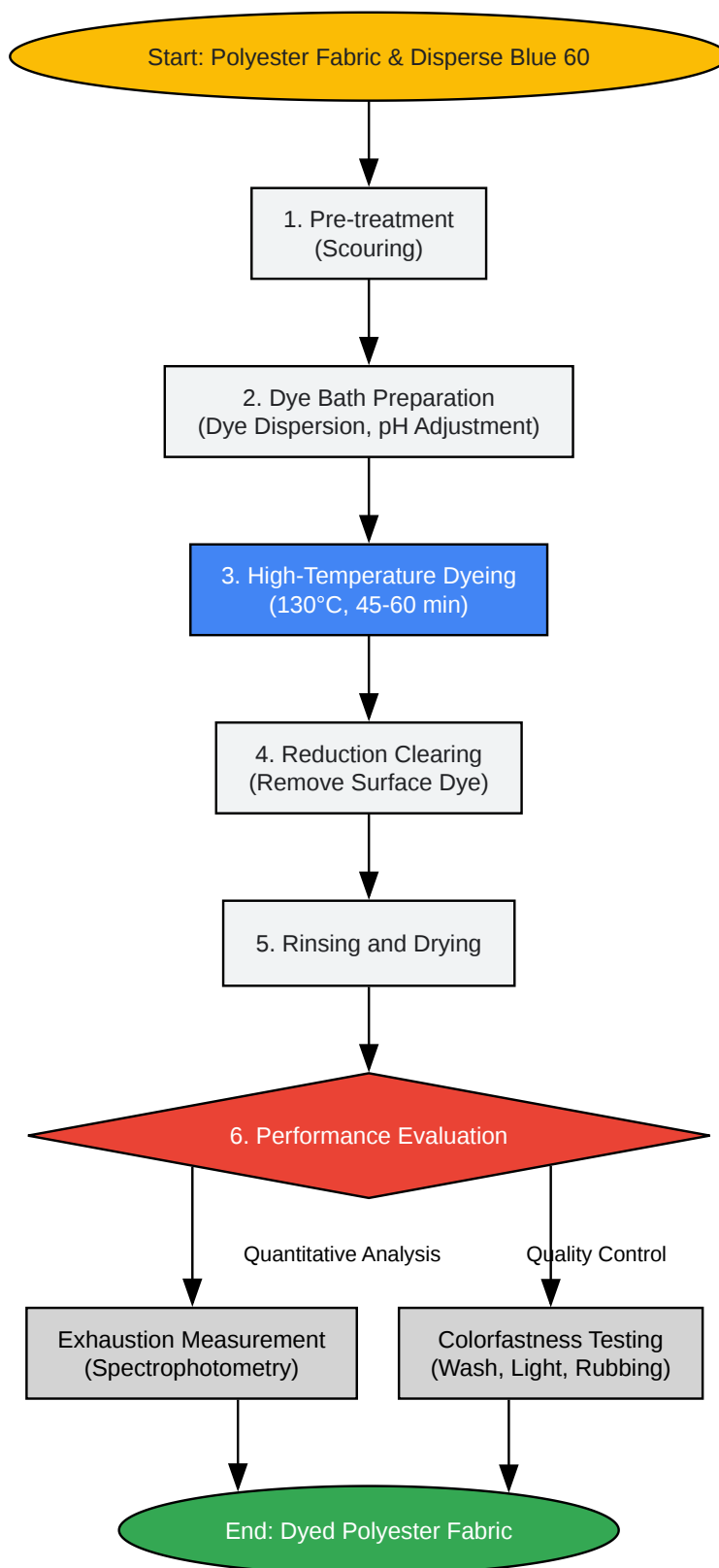
4.3.3. Rubbing Fastness (ISO 105-X12) Also known as crocking, this test determines the amount of color transferred from the surface of the dyed fabric to another surface by rubbing. A conditioned specimen is rubbed with a dry and a wet white cotton cloth under specified pressure using a crockmeter. The degree of staining on the white cloths is then assessed using the grey scale for staining.[10]

## Visualizations



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Caption: Mechanism of **Disperse Blue 60** dyeing on polyester fiber.



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Caption: Experimental workflow for polyester dyeing and evaluation.



## Conclusion

The successful application of **Disperse Blue 60** to polyester fibers hinges on a thorough understanding of its dyeing mechanism and the critical process parameters. High-temperature exhaust dyeing remains the most effective method for achieving high exhaustion and excellent fastness properties. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of textile chemistry, enabling the optimization of dyeing processes and the consistent production of high-quality dyed polyester materials.

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